5-Bromo-6-(cyclopentyloxy)nicotinic acid
Overview
Description
5-Bromo-6-(cyclopentyloxy)nicotinic acid is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a bromine atom at the 5th position, a cyclopentyloxy group at the 6th position, and a nicotinic acid core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(cyclopentyloxy)nicotinic acid typically involves a multi-step process. One common method includes the bromination of nicotinic acid followed by the introduction of the cyclopentyloxy group. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide in the presence of a suitable solvent like acetic acid or dichloromethane. The cyclopentyloxy group can be introduced through a nucleophilic substitution reaction using cyclopentanol and a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-(cyclopentyloxy)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol derivative.
Substitution: The major products depend on the nucleophile used, such as methoxy or ethoxy derivatives.
Scientific Research Applications
5-Bromo-6-(cyclopentyloxy)nicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-6-(cyclopentyloxy)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopentyloxy group play crucial roles in modulating the compound’s binding affinity and specificity. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-chloronicotinic acid: Similar structure but with a chlorine atom instead of a cyclopentyloxy group.
6-Bromonicotinic acid: Lacks the cyclopentyloxy group, making it less complex.
5-Bromo-3-pyridinecarboxylic acid: Similar core structure but different substitution pattern.
Uniqueness
5-Bromo-6-(cyclopentyloxy)nicotinic acid is unique due to the presence of both the bromine atom and the cyclopentyloxy group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific research applications.
Properties
IUPAC Name |
5-bromo-6-cyclopentyloxypyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c12-9-5-7(11(14)15)6-13-10(9)16-8-3-1-2-4-8/h5-6,8H,1-4H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYOHDICWFJBGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=N2)C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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